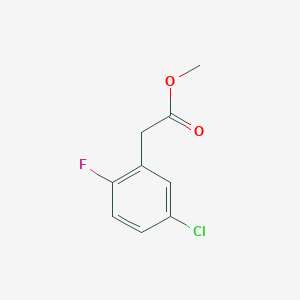

(5-Chloro-2-fluorophenyl)acetic acid methyl ester

Description

(5-Chloro-2-fluorophenyl)acetic acid methyl ester (CAS: 847862-92-4) is a halogenated aromatic ester with the molecular formula C₉H₇ClFO₂ and a molecular weight of 204.60 g/mol. It features a phenyl ring substituted with chlorine at position 5 and fluorine at position 2, linked to an acetic acid methyl ester moiety. This compound has been cataloged as a specialty chemical intermediate, though it is currently listed as discontinued by suppliers such as CymitQuimica . Its structural features—halogen atoms and ester functionality—make it a candidate for pharmaceutical and agrochemical synthesis, particularly in modifying pharmacokinetic properties like lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 2-(5-chloro-2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOSVKYMYNEUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)acetic acid methyl ester typically involves the esterification of (5-Chloro-2-fluorophenyl)acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and alternative catalysts to improve yield and reduce reaction time. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)acetic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester yields (5-Chloro-2-fluorophenyl)acetic acid and methanol, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of phenylacetic acid, including (5-Chloro-2-fluorophenyl)acetic acid methyl ester, exhibit anti-inflammatory properties. These compounds have been studied for their potential to modulate immune responses and treat conditions such as asthma and allergic diseases. A patent describes the utility of these compounds in treating inflammation-related disorders by modulating specific receptors involved in allergic reactions and inflammation processes .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting various cancer cell lines. A study highlighted its potential against solid tumors, with specific focus on its ability to inhibit c-MET kinase activity, which is crucial for cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that substituents like chlorine and fluorine enhance the compound's potency against cancer cells, making it a candidate for further development .

Importance of Halogen Substituents

Fluorine and chlorine substituents significantly affect the biological activity of phenylacetic acid derivatives. Studies have shown that the presence of these halogens can enhance the binding affinity to biological targets, leading to increased efficacy in therapeutic applications. For instance, fluorine substitution at specific positions has been correlated with improved potency against pathogens like Cryptosporidium .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable antibacterial activity. A study reported an MIC (Minimum Inhibitory Concentration) value indicating effective antibacterial properties against E. coli, suggesting its potential use in antimicrobial formulations .

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable pharmacokinetic properties, which are crucial for developing oral formulations .

Data Tables

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs, their substituents, and molecular differences:

Key Observations:

- Methoxy-substituted analog (CAS 26939-01-5) replaces fluorine with a methoxy group, increasing steric bulk and electron-donating effects, which may influence binding interactions in biological targets .

- Amino acid derivative (CAS 1040198-59-1) replaces the ester with an amino group, enabling peptide coupling or salt formation for improved solubility .

Physicochemical Properties

- Lipophilicity : Chlorine and fluorine substituents enhance logP values, favoring blood-brain barrier penetration. The ethyl ester (logP ~2.5) is more lipophilic than the methyl ester (logP ~2.1) .

- Acid/Base Behavior: The hydroxylated analog (pKa ~4.5 for -COOH) is acidic, while the amino derivative (pKa ~9.5 for -NH₂) is basic, affecting ionization under physiological conditions .

Stability and Commercial Viability

- Stability Challenges : The discontinued status of this compound may reflect synthetic hurdles, such as purification difficulties or regulatory constraints on halogenated intermediates .

- Market Alternatives : Ethyl esters and hydroxylated derivatives are more commonly available, likely due to broader applicability in drug discovery .

Biological Activity

(5-Chloro-2-fluorophenyl)acetic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure

The compound can be represented structurally as follows:

This structure contains a chloro and a fluoro substituent on a phenyl ring, which may contribute to its biological activity by influencing molecular interactions.

Antibacterial Activity

Research has indicated that derivatives of phenylacetic acid exhibit antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain phenylacetic acid derivatives inhibited the growth of Gram-positive bacteria, suggesting that modifications in the aromatic ring can enhance antibacterial potency .

Antiviral Activity

The antiviral potential of related compounds has been explored extensively. For example, derivatives containing similar structural motifs have been synthesized and evaluated for their activity against viruses such as the Tobacco Mosaic Virus (TMV). One study found that specific substitutions on the phenyl ring significantly affected the antiviral efficacy, with some compounds achieving notable inhibition rates . This suggests that this compound could possess similar properties.

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), leading to increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression . This highlights the potential of this compound as a candidate for further anticancer drug development.

Case Studies

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with Enzymes : The presence of halogen atoms may enhance binding affinity to target enzymes involved in bacterial and viral replication.

- Induction of Apoptosis : Similar compounds have shown ability to trigger apoptotic pathways in cancer cells, suggesting that this compound may also activate these pathways through mitochondrial dysfunction or caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.